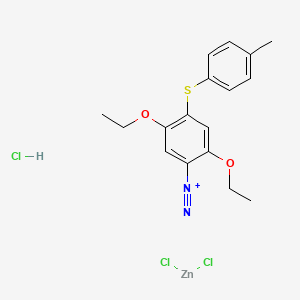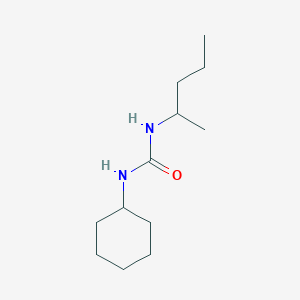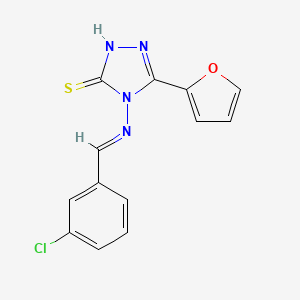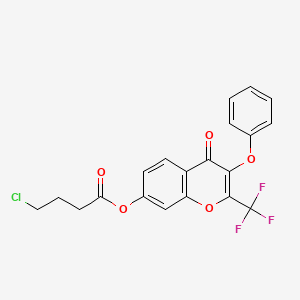
Einecs 249-087-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride typically involves the diazotization of 2,5-diethoxyaniline followed by the introduction of a p-tolylthio group. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the aniline derivative is treated with nitrous acid in the presence of hydrochloric acid. The resulting diazonium salt is then reacted with p-tolylthiol to form the final product. The process is carefully monitored to maintain the purity and yield of the compound.
化学反应分析
Types of Reactions
2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted aromatic compounds.
Coupling Reactions: It can couple with phenols or amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and amines are used as coupling partners, often in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Various substituted aromatic compounds.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
科学研究应用
2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride primarily involves its ability to form diazonium ions, which are highly reactive intermediates. These ions can undergo various reactions, such as coupling with nucleophiles or reduction to form aniline derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
2,5-diethoxybenzenediazonium chloride: Lacks the p-tolylthio group, leading to different reactivity and applications.
4-(p-tolylthio)benzenediazonium chloride: Lacks the diethoxy groups, affecting its solubility and reactivity.
Uniqueness
2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride is unique due to the presence of both diethoxy and p-tolylthio groups, which confer specific reactivity and solubility properties. These characteristics make it particularly useful in the synthesis of complex organic compounds and specialty chemicals.
属性
CAS 编号 |
28573-66-2 |
|---|---|
分子式 |
C17H20Cl3N2O2SZn+ |
分子量 |
488.2 g/mol |
IUPAC 名称 |
dichlorozinc;2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hydrochloride |
InChI |
InChI=1S/C17H19N2O2S.3ClH.Zn/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;/h6-11H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-2 |
InChI 键 |
UAPCNHBBBWEEOE-UHFFFAOYSA-L |
规范 SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl.Cl[Zn]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2-chloro-6-fluoro-benzylidene)amino]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B11972504.png)
![Isopropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972537.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972554.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)



